molecular formula C8H20N4O5 B7949379 Ac-D-Arg-OH

Ac-D-Arg-OH

Cat. No.: B7949379
M. Wt: 252.27 g/mol
InChI Key: GCUXDHOAJIMUEB-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-D-arginine (Ac-D-Arg-OH) is a derivative of the amino acid arginine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the arginine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-D-arginine typically involves the acetylation of D-arginine. One common method is the reaction of D-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.

Another method involves the use of N-acetylimidazole as the acetylating agent. This reaction is performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of Acetyl-D-arginine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetyl-D-arginine can undergo various chemical reactions, including:

    Oxidation: The guanidino group of Acetyl-D-arginine can be oxidized to form urea derivatives.

    Reduction: The compound can be reduced to form deacetylated arginine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group. The reactions are carried out in polar solvents like DMF or DCM at room temperature.

Major Products Formed

    Oxidation: Urea derivatives and other oxidized forms of arginine.

    Reduction: Deacetylated arginine and other reduced forms.

    Substitution: Various substituted derivatives of arginine depending on the nucleophile used.

Scientific Research Applications

Acetyl-D-arginine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its effects on enzyme activity.

    Medicine: Acetyl-D-arginine is investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

    Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical assays.

Mechanism of Action

The mechanism of action of Acetyl-D-arginine involves its interaction with various molecular targets and pathways. One of the primary targets is the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide from arginine. Acetyl-D-arginine can modulate the activity of this enzyme, leading to changes in nitric oxide levels and subsequent physiological effects.

Additionally, Acetyl-D-arginine can influence the activity of other enzymes involved in arginine metabolism, such as arginase and ornithine decarboxylase. These interactions can affect the levels of other metabolites and have downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-arginine: Similar to Acetyl-D-arginine but with the L-configuration. It has similar biological activities but may differ in its interaction with enzymes and receptors.

    N-Acetyl-L-citrulline: Another acetylated derivative of an amino acid, with different metabolic pathways and effects.

    N-Acetyl-L-ornithine: Similar structure but different biological functions and applications.

Uniqueness

Acetyl-D-arginine is unique due to its D-configuration, which can result in different interactions with biological molecules compared to its L-counterpart. This uniqueness makes it valuable in studying stereochemistry and its effects on biological activity.

Properties

IUPAC Name

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXDHOAJIMUEB-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-86-8
Record name N2-acetyl-D-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.